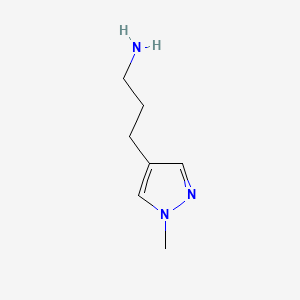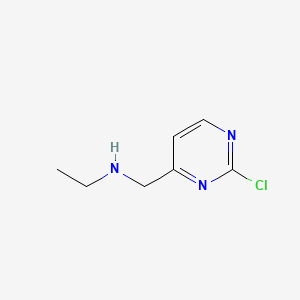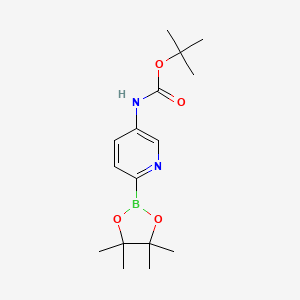![molecular formula C30H52O2 B578873 (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol CAS No. 18188-24-4](/img/structure/B578873.png)
(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11016,21]tricosane-8,19-diol is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol typically involves multiple steps, including cyclization reactions and selective methylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired pentacyclic structure and stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its multiple chiral centers and functional groups allow for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to undergo various chemical reactions makes it a versatile molecule for the design of new pharmaceuticals.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while its methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pentacyclic molecules with multiple chiral centers and hydroxyl groups. Examples include:
- (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol analogs with different substituents.
- Other polycyclic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical and biological properties. Its high degree of methylation and the presence of multiple chiral centers make it a versatile molecule for various applications in research and industry.
特性
CAS番号 |
18188-24-4 |
|---|---|
分子式 |
C30H52O2 |
分子量 |
444.744 |
InChI |
InChI=1S/C30H52O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h19-25,31-32H,8-18H2,1-7H3/t19-,20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1 |
InChIキー |
VPVFMIYLPVRZRT-AVJRYLTBSA-N |
SMILES |
CC1(C2CCC3CC4(CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
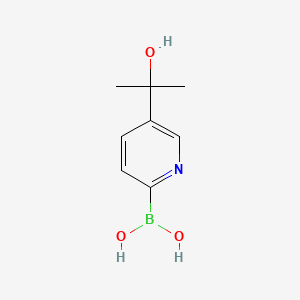
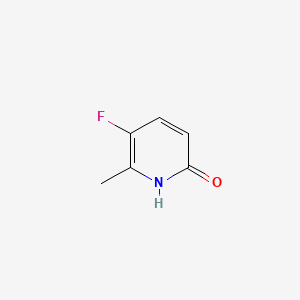

![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)
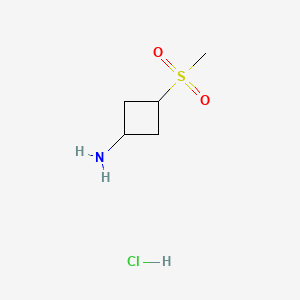
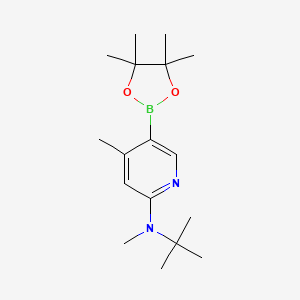
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
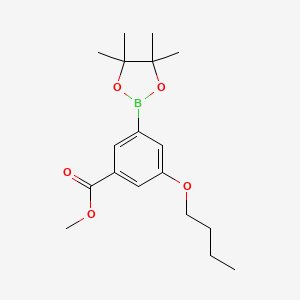
![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)
![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)
